3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid
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Overview
Description
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is a chemical compound with the CAS Number: 1340228-34-3 . It has a molecular weight of 211.17 . The IUPAC name for this compound is 3,5-difluoro-4-(2-propynylamino)benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.16 . It is a powder that is typically stored at room temperature .Scientific Research Applications
Development of Novel Fluorescence Probes : A study by Setsukinai et al. (2003) in "The Journal of Biological Chemistry" developed novel fluorescence probes, including derivatives of benzoic acid, to detect reactive oxygen species. These probes could differentiate between various species like hydroxyl radicals and peroxidase intermediates, proving useful in biological and chemical applications (Setsukinai et al., 2003).
Biosynthesis of Natural Products : Research by Kang, Shen, and Bai (2012) in "Natural Product Reports" covered the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for various natural products. This study provided insights into the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products (Kang, Shen, & Bai, 2012).
Synthesis of Carbon-11-Labeled CK1 Inhibitors : A study by Gao, Wang, and Zheng (2018) in "Bioorganic & Medicinal Chemistry Letters" synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors. This research involved synthesizing compounds from benzoic acids, highlighting their potential in imaging for Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Synthesis of Mono- and Difluoronaphthoic Acids : Tagat et al. (2002) in "The Journal of Organic Chemistry" described the synthesis of various mono- and difluoronaphthoic acids, showcasing the utility of aryl carboxamides, similar in structure to benzoic acids, in biologically active compounds (Tagat et al., 2002).
Study on Lanthanide-Based Coordination Polymers : Sivakumar, Reddy, Cowley, and Butorac (2011) in "Inorganic Chemistry" studied the synthesis and photophysical properties of lanthanide-based coordination polymers using aromatic carboxylic acids. This research contributes to understanding the application of such compounds in materials science (Sivakumar et al., 2011).
Safety and Hazards
The safety information for 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Mechanism of Action
Target of Action
Similar compounds with an alkyne tag have been used for uv light-induced covalent modification of biological targets .
Mode of Action
It’s suggested that when appended to a ligand or pharmacophore through its acid linker, this compound allows for uv light-induced covalent modification of a biological target .
Biochemical Pathways
Compounds with similar structures have been known to react via sn1 or sn2 pathways .
Result of Action
Similar compounds have been used for downstream applications via the alkyne tag .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to undergo UV light-induced covalent modification when appended to a ligand or pharmacophore through its acid linker . This suggests that 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, based on its potential to undergo UV light-induced covalent modification .
Properties
IUPAC Name |
3,5-difluoro-4-(prop-2-ynylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHPQNPRJKROBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=C1F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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